molecular formula C19H16ClNO3 B1344383 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 862713-32-4

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1344383
CAS No.: 862713-32-4
M. Wt: 341.8 g/mol
InChI Key: NDJRRMYGDXCHTR-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core substituted with a chloro group at the 8th position, a propoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. This structural configuration imparts unique chemical properties and biological activities to the compound.

Scientific Research Applications

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Future Directions

The future directions for “8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid” and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxicity in HELA cell lines, with IC50 values ranging from 1.08 to 35.41 μM . This indicates its potential as an anti-cancer agent by affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with specific enzyme active sites, thereby modulating their activity. For instance, it has been shown to inhibit alkaline phosphatases, which are involved in dephosphorylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or ionic liquids, can further optimize the process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline-4-carboxylate derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison: 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the propoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives. The chloro and carboxylic acid groups also contribute to its distinct chemical reactivity and pharmacological profile.

Properties

IUPAC Name

8-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRRMYGDXCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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